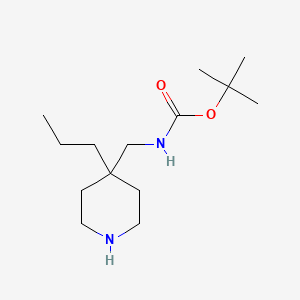

tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate typically involves the reaction of 4-propylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4-Propylpiperidine+tert-Butyl chloroformate→tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of various heterocyclic compounds.

Biology

The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors.

Industry

The compound can be used in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The piperidine ring may also play a role in binding to the target protein.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl (4-methylpiperidin-4-yl)carbamate

- tert-Butyl (4-aminopiperidin-4-yl)carbamate

- tert-Butyl (4-hydroxypiperidin-4-yl)carbamate

Uniqueness

tert-Butyl ((4-propylpiperidin-4-yl)methyl)carbamate is unique due to the presence of the propyl group on the piperidine ring. This structural feature may influence its reactivity and biological activity compared to other similar compounds. The propyl group can affect the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties.

Biologische Aktivität

Tert-butyl ((4-propylpiperidin-4-yl)methyl)carbamate, often referred to as M4, is a compound of interest due to its potential neuroprotective effects and its role in modulating pathways associated with neurodegenerative diseases, particularly Alzheimer's disease (AD). This article reviews the biological activity of M4, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

M4 exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymes : M4 acts as an inhibitor of β-secretase and acetylcholinesterase. The IC50 for β-secretase is reported to be 15.4 nM, while the Ki for acetylcholinesterase is 0.17 μM . These actions are crucial as they prevent the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of AD.

- Reduction of Inflammatory Markers : In vitro studies have shown that M4 reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid-beta (Aβ) peptides . This reduction indicates a potential anti-inflammatory effect that may help mitigate neuronal damage.

Efficacy in Cell Studies

M4 has been evaluated for its protective effects on astrocytes and neuronal cells:

- Cell Viability : In studies where astrocytes were treated with Aβ1-42, the viability significantly decreased. However, co-treatment with M4 improved cell viability from 43.78% to 62.98%, suggesting a protective role against Aβ-induced toxicity .

- Oxidative Stress Modulation : M4 demonstrated a moderate effect in reducing oxidative stress markers such as malondialdehyde (MDA) in scopolamine-induced models, although it was less effective than galantamine .

In Vivo Studies

Research involving animal models has provided insights into the in vivo efficacy of M4:

- Scopolamine-Induced Models : In vivo studies indicated that while M4 showed some protective effects against oxidative stress and Aβ accumulation, it did not significantly outperform established treatments like galantamine . This discrepancy may be attributed to bioavailability issues within the brain.

Comparative Efficacy

The following table summarizes key findings from various studies regarding the biological activity of M4:

Case Studies

Several case studies have highlighted the potential applications of M4:

- Neuroprotection in AD Models : Research has indicated that compounds like M4 can offer neuroprotection by targeting multiple pathways involved in AD pathology, thus providing a multimodal therapeutic approach .

- Potential for Combination Therapy : Given its mechanism of action, M4 may be beneficial when used alongside other therapeutic agents targeting different aspects of AD progression.

Eigenschaften

Molekularformel |

C14H28N2O2 |

|---|---|

Molekulargewicht |

256.38 g/mol |

IUPAC-Name |

tert-butyl N-[(4-propylpiperidin-4-yl)methyl]carbamate |

InChI |

InChI=1S/C14H28N2O2/c1-5-6-14(7-9-15-10-8-14)11-16-12(17)18-13(2,3)4/h15H,5-11H2,1-4H3,(H,16,17) |

InChI-Schlüssel |

GRHNETMOLNBQFD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1(CCNCC1)CNC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.